tert-Butyl 2-(4-aminopyrimidin-2-yl)acetate
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Overview
Description
tert-Butyl 2-(4-aminopyrimidin-2-yl)acetate is an organic compound that features a tert-butyl ester group attached to a 2-(4-aminopyrimidin-2-yl)acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(4-aminopyrimidin-2-yl)acetate typically involves the reaction of tert-butyl bromoacetate with 4-aminopyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, would be crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(4-aminopyrimidin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 2-(4-aminopyrimidin-2-yl)acetate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of pyrimidine derivatives on cellular processes. It may serve as a precursor for the synthesis of biologically active molecules that can interact with specific enzymes or receptors.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structure allows for the design of analogs that can target specific biological pathways, potentially leading to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(4-aminopyrimidin-2-yl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-(4-aminopiperidin-1-yl)acetate
- tert-Butyl 2-(4-aminopyridin-2-yl)acetate
- tert-Butyl 2-(4-aminopyrimidin-5-yl)acetate
Uniqueness
tert-Butyl 2-(4-aminopyrimidin-2-yl)acetate is unique due to the presence of the 4-aminopyrimidine moiety, which imparts specific reactivity and biological activity
Properties
IUPAC Name |
tert-butyl 2-(4-aminopyrimidin-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)6-8-12-5-4-7(11)13-8/h4-5H,6H2,1-3H3,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFRIDTYGLCBGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=NC=CC(=N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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